(5E)-2,6-dimethylocta-3,5-dien-2-ol

Description

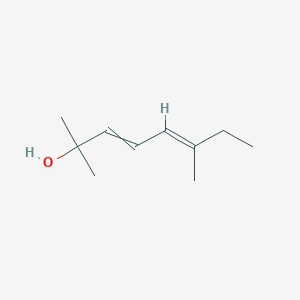

(5E)-2,6-Dimethylocta-3,5-dien-2-ol is a terpene alcohol with the molecular formula C₁₀H₁₈O and an average molecular mass of 154.25 g/mol . Its structure features a conjugated diene system (double bonds at positions 3 and 5) and two methyl groups at positions 2 and 5. The E-configuration at the 5th carbon distinguishes it from its Z-isomer, influencing its stereochemical properties and interactions.

Properties

CAS No. |

18675-17-7 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(5E)-2,6-dimethylocta-3,5-dien-2-ol |

InChI |

InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7+ |

InChI Key |

BOGURUDKGWMRHN-WIXHIXFDSA-N |

SMILES |

CCC(=CC=CC(C)(C)O)C |

Isomeric SMILES |

CC/C(=C/C=CC(C)(C)O)/C |

Canonical SMILES |

CCC(=CC=CC(C)(C)O)C |

Other CAS No. |

18675-17-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2,6-dimethylocta-3,5-dien-2-ol can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyl-5-chlorohex-2-en-1-ol with aluminum hydride reagents . This reaction typically requires controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or other advanced organic synthesis techniques. These methods are designed to produce the compound in larger quantities while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(5E)-2,6-dimethylocta-3,5-dien-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming ketones or aldehydes.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Saturated alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5E)-2,6-dimethylocta-3,5-dien-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.

Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-2,6-dimethylocta-3,5-dien-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Isomerism: E vs. Z Configuration

The Z-isomer, (5Z)-2,6-dimethylocta-3,5-dien-2-ol , shares the same molecular formula but differs in the spatial arrangement of substituents around the double bond. Key differences include:

- Thermal Stability : The E-isomer’s trans configuration reduces steric hindrance, likely granting higher thermal stability .

Chain Length Variants: Nona-3,5-dien-2-ol

Nona-3,5-dien-2-ol (C₉H₁₆O), a phytochemical abundant in Carica papaya seeds, differs in chain length (9 carbons vs. 8 carbons). Key distinctions include:

- Volatility: The shorter chain of this compound may increase volatility compared to nona-3,5-dien-2-ol.

- Biological Role: Nona-3,5-dien-2-ol is linked to antimicrobial and anti-inflammatory properties in plant extracts, whereas the target compound is primarily used in synthetic flavoring .

Positional Isomers and Substituent Variations

3,7-Dimethyl-4,6-octadien-3-ol (C₁₀H₁₈O) highlights how methyl group placement and double bond positions alter properties:

- Structural Alerts : Unlike this compound, 3,7-dimethyl-4,6-octadien-3-ol exhibits structural features (e.g., allylic methyl groups) associated with sensitization risks .

- Applications : Both compounds are flavoring agents, but safety considerations differ significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.